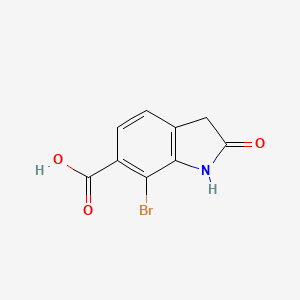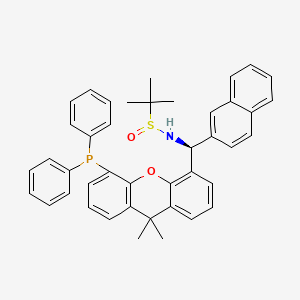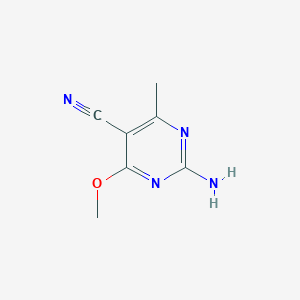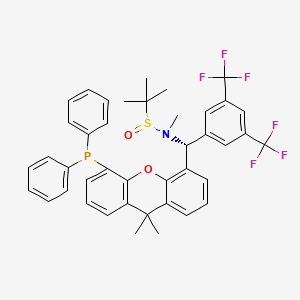
1-(3-Hydrazinylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydrazinylphenyl)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of acetophenone, where the phenyl ring is substituted with a hydrazinyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Hydrazinylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-nitroacetophenone with hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, resulting in the reduction of the nitro group to a hydrazinyl group.
Another method involves the use of 3-bromoacetophenone, which undergoes nucleophilic substitution with hydrazine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydrazinylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazinyl group under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
1-(3-Hydrazinylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials, such as polymers and dendrimers, due to its reactive hydrazinyl group.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydrazinylphenyl)ethanone depends on its specific application. In medicinal chemistry, the hydrazinyl group can form covalent bonds with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-(3-Hydrazinylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxyphenyl)ethanone: This compound has a hydroxy group instead of a hydrazinyl group, leading to different reactivity and applications.
1-(3-Aminophenyl)ethanone: The amino group provides different chemical properties and biological activities compared to the hydrazinyl group.
1-(3-Nitrophenyl)ethanone:
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(3-hydrazinylphenyl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-5,10H,9H2,1H3 |
Clave InChI |
KQMSJLSQHJXVNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)





![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)


